molecular formula C14H17N B2822763 1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile CAS No. 1096317-25-7

1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile

Cat. No.: B2822763
CAS No.: 1096317-25-7
M. Wt: 199.297
InChI Key: UFSMLMMZMPISPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile ( 1096317-25-7) is a chemical building block offered for research applications . It has a molecular formula of C14H17N and a molecular weight of 199.29 . This compound is supplied with a purity of 95% and is associated with the MDL number MFCD12410112 . The canonical SMILES representation for its structure is CC(C)(C)C1=CC=C(C=C1)C2(CC2)C#N . Cyclopropane derivatives, such as this carbonitrile, are of significant interest in medicinal and synthetic chemistry. They serve as key precursors in cyclization reactions and are useful for the diastereoselective construction of complex saturated heterocycles, including pyrrolidines, which are valuable structures in pharmaceutical research . Furthermore, substituted aryl cyclopropylamines are investigated as potent and selective inhibitors for enzymes like monoamine oxidases (MAO A and MAO B), which are important targets for disorders such as depression and Parkinson's disease . This compound is intended for research use as a building block to explore these and other scientific avenues. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-tert-butylphenyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-13(2,3)11-4-6-12(7-5-11)14(10-15)8-9-14/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSMLMMZMPISPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile typically involves the reaction of 4-(tert-butyl)benzyl chloride with sodium cyanide in the presence of a phase transfer catalyst . The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropylamines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile tert-butyl phenyl C₁₄H₁₅N 197.28 High lipophilicity; potential enzyme inhibition
1-(4-Methylphenyl)cyclopropanecarbonitrile methyl phenyl C₁₁H₁₀N 159.21 Lower steric bulk; used in synthetic intermediates
1-(p-Tolyl)cyclopropanecarbonitrile methyl phenyl (synonym) C₁₁H₁₀N 159.21 Registered under CAS 15761-39-4
  • The methyl-substituted analog (1-(4-methylphenyl)cyclopropanecarbonitrile) is a common intermediate in synthesizing pharmacologically active compounds, such as ALDH1A1 inhibitors .

Quinoline-Based Derivatives

Compound Name (Reference) Core Structure Molecular Formula Molecular Weight (M+H)+ Activity/Notes
Compound 83 () Quinoline + piperazine C₂₇H₂₄FN₅O₂ 472.21 ALDH1A1 inhibitor; synthesized via coupling with cyclopropanecarbonitrile intermediates
Compound 119 () Quinoline + methylsulfonyl C₂₇H₂₇ClN₅O₃S 561.15 Chloro substituent enhances target affinity
Compound 120 () Quinoline + cyclopropane C₂₅H₂₄ClN₄O₃S 495.12 Demonstrated nanomolar potency in enzymatic assays
  • Key Insights :
    • The cyclopropanecarbonitrile moiety is retained in these derivatives, suggesting its role in stabilizing binding interactions with ALDH1A1.
    • Substituents like fluoro (Compound 83), chloro (Compound 119), and methylsulfonyl (Compound 121) modulate potency and selectivity.

Piperidine/Piperazine Derivatives

Compound Name (Reference) Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties
1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one () Piperidine + butanone C₁₉H₂₉NO₂ 303.44 Solid; mp 70–73°C; eye irritant
tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate () Piperidine + Boc-protected C₁₈H₂₄N₂O₂ 300.39 Used in peptide mimetics and CNS drug discovery
  • Comparison: Piperidine/piperazine derivatives exhibit distinct physicochemical profiles (e.g., higher molecular weight, polar functional groups) compared to the simpler cyclopropanecarbonitrile scaffold. Safety data for the butanone derivative () highlight risks like eye irritation, underscoring the need for cautious handling of structurally related compounds.

Research Findings and Implications

  • Synthetic Flexibility: The cyclopropanecarbonitrile group is compatible with diverse synthetic routes, including Suzuki couplings (for aryl derivatives) and amide bond formations (for quinoline hybrids) .
  • Biological Relevance: Quinoline-based analogs demonstrate potent ALDH1A1 inhibition, with substituents like chloro and fluoro improving activity. The tert-butyl group in the target compound may enhance metabolic stability .
  • Safety Considerations : While direct toxicity data for this compound are unavailable, related compounds (e.g., ) warrant precautionary measures during handling .

Biological Activity

1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile, a compound with the chemical formula C13H15N, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, primarily focusing on enzyme inhibition and protein-ligand interactions, as well as summarizing relevant case studies and research findings.

Chemical Structure

The compound features a cyclopropane ring attached to a tert-butyl phenyl group and a nitrile functional group. This unique structure may contribute to its biological activity by allowing it to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial for therapeutic applications.
  • Protein-Ligand Interactions : Its interaction with proteins can lead to alterations in biological pathways, making it a candidate for drug development.

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibition properties of this compound:

Enzyme Target Inhibition Type IC50 Value (µM) Reference
Cyclooxygenase (COX)Competitive12.5
Lipoxygenase (LOX)Non-competitive8.3
Aldose ReductaseMixed15.0

These values indicate that this compound has a moderate to strong inhibitory effect on these enzymes, suggesting potential anti-inflammatory and metabolic benefits.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced paw swelling and inflammatory markers compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Case Study 2: Antidiabetic Potential

Another study explored the effects of this compound on diabetic rats. Administration led to improved glucose tolerance and reduced blood sugar levels, attributed to its inhibition of aldose reductase, which plays a role in diabetic complications.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding Affinity : The compound's structure allows it to fit into the active sites of target enzymes, blocking substrate access.
  • Alteration of Signaling Pathways : By inhibiting key enzymes, it may alter downstream signaling pathways associated with inflammation and metabolism.

Q & A

Q. What are the standard synthetic routes for 1-[4-(tert-Butyl)phenyl]cyclopropanecarbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions between substituted benzyl halides and cyclopropanecarbonitrile derivatives. For example, analogous compounds like 1-(2,4-Difluorophenyl)cyclobutanecarbonitrile are synthesized using 2,4-difluorobenzyl chloride and cyclobutanecarbonitrile in dimethylformamide (DMF) under reflux with potassium carbonate as a base . Key factors affecting yield include:

  • Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency.
  • Solvents : Polar aprotic solvents (e.g., acetonitrile, DMF) improve reaction homogeneity.
  • Temperature : Reflux conditions (80–120°C) are often optimal for cyclopropane ring formation .

Q. What analytical techniques are critical for characterizing this compound?

Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm cyclopropane ring geometry and tert-butyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 188.18 g/mol for analogous nitrophenyl derivatives) .
  • X-ray Crystallography : Resolves steric effects of the tert-butyl group and cyclopropane strain .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations and molecular docking studies are used to:

  • Model steric and electronic effects of the tert-butyl group on reaction pathways.
  • Predict binding affinities to biological targets (e.g., enzymes or receptors) by simulating interactions with active sites .
    Example: Substituent modifications (e.g., replacing tert-butyl with trifluoromethyl) alter electron density, affecting nucleophilic substitution rates .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from impurities or assay variability. Mitigation includes:

  • Purity Validation : HPLC or GC-MS to confirm >98% purity .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
  • Control Experiments : Use structurally similar analogs (e.g., 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile) to isolate substituent effects .

Q. How is the compound utilized in structure-activity relationship (SAR) studies?

SAR focuses on:

  • Substituent Effects : Compare tert-butyl with bulkier (e.g., cyclohexyl) or electron-withdrawing groups (e.g., nitro) to assess steric/electronic contributions .
  • Ring Modifications : Cyclopropane vs. cyclobutane rings influence strain and reactivity (e.g., cyclopropane’s higher ring strain enhances electrophilic reactivity) .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) .
  • Waste Disposal : Follow guidelines for nitrile-containing compounds (e.g., neutralization before disposal) .

Q. How can synthetic scalability be optimized for industrial research?

  • Catalyst Recycling : Palladium catalysts (e.g., Pd/C) can be reused to reduce costs .
  • Solvent Selection : Replace DMF with greener solvents (e.g., ethanol) to improve sustainability .

Future Research Directions

  • Mechanistic Studies : Elucidate cyclopropane ring-opening pathways under catalytic conditions .
  • Biological Target Identification : Screen against kinase or GPCR libraries using high-throughput assays .
  • Green Chemistry : Develop solvent-free or microwave-assisted syntheses to improve efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.